![molecular formula C13H10Br2OS B14220252 1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene CAS No. 825647-57-2](/img/structure/B14220252.png)
1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene is an organic compound with the molecular formula C13H10Br2OS It is a derivative of benzene, where two bromine atoms and a 4-methoxyphenylsulfanyl group are substituted on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene can be synthesized through a multi-step process involving the bromination of a suitable precursor followed by the introduction of the 4-methoxyphenylsulfanyl group. One common method involves the bromination of 1,3-dibromobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting dibromobenzene derivative is then reacted with 4-methoxythiophenol under basic conditions to introduce the 4-methoxyphenylsulfanyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions followed by thiolation. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Various substituted benzene derivatives.
Oxidation: Sulfoxides and sulfones.
Coupling: Biaryl compounds.
科学的研究の応用
1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: Used in studies to understand the interactions of sulfanyl-containing compounds with biological systems.
作用機序
The mechanism of action of 1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene depends on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the sulfanyl group undergoes oxidation to form sulfoxides or sulfones. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form new carbon-carbon bonds.
類似化合物との比較
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar structure but with a fluorine atom instead of the 4-methoxyphenylsulfanyl group.
1,3-Dibromo-5-[(4-methoxyphenyl)methoxy]benzene: Similar structure but with a methoxy group instead of the sulfanyl group.
Uniqueness
1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene is unique due to the presence of the 4-methoxyphenylsulfanyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The sulfanyl group can participate in various chemical transformations, making this compound versatile for synthetic and research purposes.
特性
CAS番号 |
825647-57-2 |
|---|---|
分子式 |
C13H10Br2OS |
分子量 |
374.09 g/mol |
IUPAC名 |
1,3-dibromo-5-(4-methoxyphenyl)sulfanylbenzene |
InChI |
InChI=1S/C13H10Br2OS/c1-16-11-2-4-12(5-3-11)17-13-7-9(14)6-10(15)8-13/h2-8H,1H3 |
InChIキー |
GPEBIPVKSOQGFO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)SC2=CC(=CC(=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


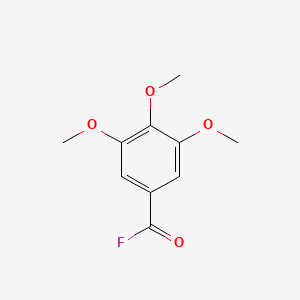
![2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B14220189.png)
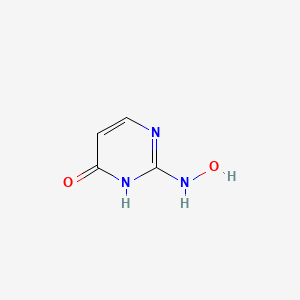
![3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine](/img/structure/B14220203.png)
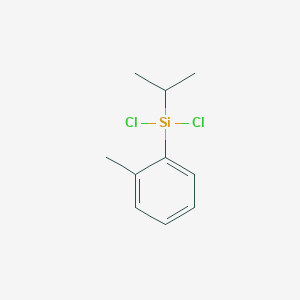
![{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14220209.png)
![N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14220216.png)
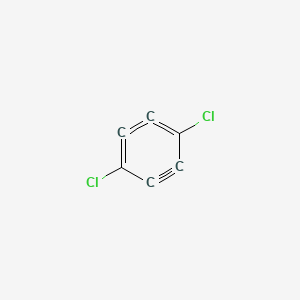

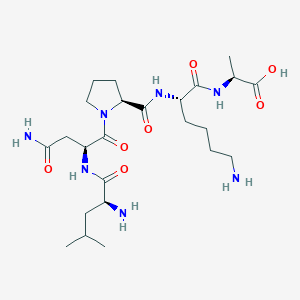
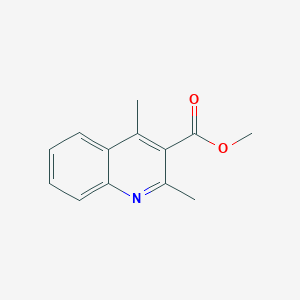
![2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline](/img/structure/B14220254.png)
![Oxazole, 4-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl-](/img/structure/B14220259.png)

